2-Deoxy-scyllo-inosamine

Description

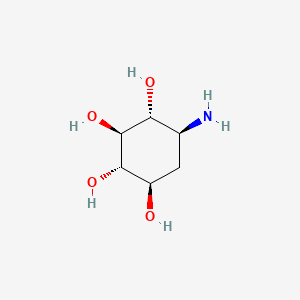

2-Deoxy-scyllo-inosamine (DOIA) is a critical aminocyclitol intermediate in the biosynthesis of 2-deoxystreptamine (DOS), the core structure of clinically significant aminoglycoside antibiotics such as neomycin, kanamycin, and butirosin . DOIA is derived from D-glucose-6-phosphate through a multi-step enzymatic cascade. The pathway begins with the formation of 2-deoxy-scyllo-inosose (DOI) via DOI synthase (e.g., NeoC in Streptomyces fradiae), followed by amination using L-glutamine:DOI aminotransferase to generate DOIA . DOIA is subsequently oxidized to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI or keto-DOIA) by either NAD-dependent dehydrogenases (e.g., NeoA) or radical SAM enzymes (e.g., BtrN), depending on the organism . This intermediate is then converted to DOS, which serves as the scaffold for glycosylation steps in aminoglycoside assembly .

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQNRSUOYNMXDL-KGJVWPDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992803 | |

| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76188-89-1, 72075-06-0, 75419-36-2 | |

| Record name | myo-Inositol, 1-amino-1,2-dideoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76188-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-scyllo-inosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072075060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,3-dideoxyinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075419362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Deoxy-scyllo-inosamine can be synthesized through enzymatic reactions. One common method involves the use of 2-deoxy-scyllo-inosose synthase, which catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose. This intermediate is then converted to this compound through further enzymatic reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of metabolically engineered microorganisms. For example, recombinant strains of Bacillus subtilis have been developed to enhance the biosynthesis of 2-deoxy-scyllo-inosose, which can then be converted to this compound .

Chemical Reactions Analysis

Oxidation at C3 Position

DOIA undergoes stereospecific oxidation at its C3 hydroxyl group to form 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), a precursor to DOS. This reaction occurs via two distinct enzymatic mechanisms:

Radical SAM-Dependent Dehydrogenation

-

Enzyme : BtrN (radical S-adenosylmethionine [SAM] dehydrogenase)

-

Mechanism :

Zn-Dependent Dehydrogenation

-

Enzyme : NeoA (NAD(P)+-dependent dehydrogenase)

-

Mechanism :

-

NAD+ acts as a hydride acceptor, oxidizing the C3 hydroxyl to a ketone.

-

Reaction :

-

Comparative Analysis of DOIA Oxidases

| Enzyme | Pathway | Cofactors | Electron Acceptor | Catalytic Metal |

|---|---|---|---|---|

| BtrN | Butirosin | SAM, [4Fe–4S] clusters | Radical mechanism | None |

| NeoA | Neomycin | NAD+ | Hydride transfer | Zn²+ |

Transamination Reactions

DOIA is both a product and substrate in transamination steps during DOS biosynthesis:

Formation of DOIA from 2-Deoxy-scyllo-inosose (DOI)

-

Enzyme : PLP-dependent aminotransferase (e.g., BtrS in butirosin pathway)

-

Mechanism :

-

L-glutamine donates an amino group to DOI, forming DOIA and α-ketoglutarate.

-

Reaction :

-

Secondary Transamination in DOS Formation

-

Role : Converts amino-DOI to DOS by introducing a second amino group.

Substrate Specificity and Isotope Studies

-

Deuterium Retention : Labeling experiments with D-[4-2H, 3-18O]glucose-6-phosphate confirmed that the C4 hydride of the precursor is retained at C6 of DOI, supporting a reaction mechanism involving transient NAD+-mediated oxidation at C4 .

-

Kinetic Isotope Effect : For DOIS (2-deoxy-scyllo-inosose synthase), , indicating hydride transfer is rate-limiting .

Biosynthetic Context

DOIA sits at a branch point in aminocyclitol metabolism:

-

Butirosin Pathway : Radical SAM-dependent oxidation (BtrN) dominates .

-

Neomycin/Gentamicin Pathways : Zn-dependent dehydrogenases (e.g., NeoA) are conserved .

Structural Insights

-

BtrN Architecture : Contains two [4Fe–4S] clusters; the auxiliary cluster coordinates the substrate’s C3 hydroxyl, enabling proton-coupled electron transfer .

-

NeoA Homology : Despite lacking key Zn-binding motifs in some variants (e.g., BtrE), NeoA homologs retain dehydrogenase activity in most DOS pathways .

Scientific Research Applications

Biosynthesis of Antibiotics

Aminoglycoside Antibiotics

DOIA serves as a precursor in the biosynthesis of several important aminoglycoside antibiotics, including neomycin, gentamicin, kanamycin, and butirosin. The enzymatic pathways involved in its conversion to DOS highlight its significance in antibiotic production. Key enzymes such as 2-deoxy-scyllo-inosose synthase (DOIS) and 2-deoxy-scyllo-inosamine dehydrogenase play pivotal roles in these biosynthetic processes.

| Antibiotic | Biosynthetic Pathway | Key Enzymes |

|---|---|---|

| Neomycin | DOS pathway | NeoA, NeoB, NeoC |

| Gentamicin | DOS pathway | Various aminotransferases |

| Kanamycin | DOS pathway | Similar enzymes as neomycin |

| Butirosin | DOS pathway | BtrC (DOIS) |

The enzyme DOIS catalyzes the conversion of D-glucose-6-phosphate to DOIA, which is essential for the subsequent steps leading to the formation of DOS .

Metabolic Engineering

Enhanced Production Systems

Recent advancements in metabolic engineering have allowed for the optimization of microbial strains to enhance the production of DOIA and its derivatives. For instance, engineered strains of Bacillus subtilis have been developed to improve the yield of DOI through disruption of sugar metabolic pathways and introduction of DOI synthase genes. This approach has resulted in significantly higher titers of DOI, showcasing its potential for industrial applications.

| Strain | Modification | DOI Yield (g/L) |

|---|---|---|

| BSDOI-2 | pgi gene disruption | 2.3 |

| BSDOI-15 | pgi and pgcA gene disruption | 38.0 |

These engineered strains demonstrate the feasibility of producing DOI from less expensive substrates like sucrose, making the process more cost-effective for pharmaceutical manufacturing .

Research and Development

Biochemical Studies

DOIA is also a subject of extensive biochemical research aimed at understanding its role in antibiotic biosynthesis. Studies have elucidated the mechanisms by which enzymes interact with DOIA to facilitate its conversion into various antibiotic compounds. For example, research on radical SAM-dependent mechanisms has provided insights into how DOIA undergoes oxidation to form amino-2-deoxy-scyllo-inosose, an important intermediate in antibiotic synthesis .

Pharmaceutical Applications

Potential Therapeutic Uses

Beyond its role in antibiotic production, there is ongoing research into the potential therapeutic applications of DOIA and its derivatives. Given that aminoglycosides exhibit activity against a range of bacterial infections, understanding the biosynthetic pathways involving DOIA could lead to the development of novel antibiotics with improved efficacy and reduced resistance profiles.

Case Studies

-

Biosynthesis Research in Micromonospora sagamiensis

A study demonstrated that a mutant strain requiring 2-deoxystreptamine accumulated significant amounts of DOIA when cultured under specific conditions, highlighting its importance in antibiotic biosynthesis . -

Metabolic Engineering Success

Research involving Bacillus subtilis showed that introducing DOI synthase genes significantly increased DOI production compared to wild-type strains, illustrating the impact of genetic modifications on biosynthetic efficiency .

Mechanism of Action

The mechanism of action of 2-deoxy-scyllo-inosamine involves its role as an intermediate in the biosynthesis of aminoglycoside antibiotics. These antibiotics exert their effects by binding to bacterial ribosomal RNA, inhibiting protein synthesis and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Table 2: Enzymatic Comparison of DOIA Oxidation Pathways

Functional Implications of Structural Differences

- DOI vs. DOIA : The replacement of DOI’s ketone group (C1) with an amine (C3) in DOIA enables subsequent oxidation and amination steps critical for DOS formation .

- DOIA vs. DOS: DOS’s dual amines (C1 and C3) enhance its ability to bind bacterial ribosomal RNA, a feature absent in DOIA. This structural distinction underpins DOS’s role as the pharmacophore in aminoglycosides .

- Inosamycins: Unlike most aminoglycosides, inosamycins incorporate DOIA instead of DOS, resulting in altered antibiotic activity and highlighting the importance of amine positioning .

Evolutionary and Biotechnological Insights

The conservation of DOIA biosynthesis across diverse actinomycetes (e.g., Streptomyces, Micromonospora) underscores its evolutionary significance .

Biological Activity

2-Deoxy-scyllo-inosamine (DOIA) is a significant compound in the biosynthesis of aminoglycoside antibiotics, particularly 2-deoxystreptamine (DOS). Understanding its biological activity is crucial for developing novel antibiotics and enhancing existing ones. This article delves into the biochemical pathways involving DOIA, its enzymatic interactions, and its implications in antibiotic production.

Biosynthesis Pathway

The biosynthesis of DOIA begins with D-glucose-6-phosphate, which is converted into 2-deoxy-scyllo-inosose (DOI) through the action of 2-deoxy-scyllo-inosose synthase (DOIS). This enzyme catalyzes a critical carbocycle formation step, establishing the foundation for further transformations leading to DOS and other aminoglycosides.

Key Enzymes Involved

- 2-Deoxy-scyllo-inosose Synthase (DOIS) : Catalyzes the conversion of D-glucose-6-phosphate to DOI.

- Gln:2-Deoxy-scyllo-inosose Aminotransferase : Converts DOI to DOIA.

- NAD-dependent Dehydrogenase : Responsible for oxidizing DOIA to amino-DOI, which is subsequently transformed into DOS.

Mechanistic Insights

The enzymatic reactions involving DOIA have been characterized extensively. For instance, BtrN, a radical S-adenosyl methionine (SAM) enzyme, catalyzes the oxidation of DOIA under anaerobic conditions, producing amino-DOI while consuming SAM. Kinetic studies indicate substrate inhibition by DOIA, suggesting an ordered bi-ter mechanism where SAM is the first substrate followed by DOIA .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of DOIA:

- Aminoglycoside Antibiotics : Research has shown that aminoglycosides containing DOS exhibit strong antibacterial activity by binding to bacterial ribosomal RNA and inhibiting protein synthesis . The structural diversity of these compounds is essential for their efficacy against various bacterial strains.

- Antiviral Applications : Some aminoglycosides derived from DOS have been investigated for their potential anti-HIV properties. Their ability to interact with RNA molecules opens avenues for treating viral infections .

Table 1: Key Enzymatic Reactions in DOIA Biosynthesis

| Enzyme Name | Substrate | Product | Reaction Type |

|---|---|---|---|

| 2-Deoxy-scyllo-inosose Synthase (DOIS) | D-glucose-6-phosphate | 2-Deoxy-scyllo-inosose | Carbocycle formation |

| Gln:2-Deoxy-scyllo-inosose Aminotransferase | 2-Deoxy-scyllo-inosose | This compound | Transamination |

| NAD-dependent Dehydrogenase | This compound | 3-Amino-2,3-dideoxy-scyllo-inosose | Oxidation |

Structural Insights

The crystal structure of DOIS has been elucidated, revealing important details about its catalytic mechanism and interaction with substrates. The presence of metal ions such as Co²⁺ is crucial for enzyme activity, while Zn²⁺ acts as an inhibitor . Understanding these structural characteristics aids in designing inhibitors that could modulate the activity of these enzymes.

Q & A

Q. What is the role of 2-deoxy-scyllo-inosamine in aminoglycoside antibiotic biosynthesis?

DOIAM is a key intermediate in the biosynthesis of 2-deoxystreptamine (DOS), a core component of aminoglycoside antibiotics like kanamycin, neomycin, and butirosin B. It undergoes oxidation at the C3 position by enzymes such as BtrN or DesII to form 3-amino-2,3-dideoxy-scyllo-inosose, a precursor for DOS . Methodologically, isotopic labeling (e.g., with -glucose) and mutant strain feeding experiments (e.g., using Micromonospora sagamiensis idiotrophs) are critical for tracing its incorporation into antibiotic pathways .

Q. How is DOIAM experimentally identified and quantified in microbial cultures?

Isolation involves ion-exchange chromatography (e.g., Amberlite IRC-50 resin) followed by gradient elution with ammonium hydroxide. Detection employs techniques like thin-layer chromatography (TLC) and mass spectrometry (MS), with confirmation via comparison to synthetic standards or NMR analysis of derivatives (e.g., lyophilized fractions) . For quantification, high-performance liquid chromatography (HPLC) coupled with UV or MS detection is standard .

Q. Which enzymes catalyze DOIAM dehydrogenation, and how are they classified?

Two enzyme classes act on DOIAM:

- EC 1.1.1.329 : NAD(P)+-dependent 2-deoxy-scyllo-inosamine dehydrogenase, requiring zinc and involved in kanamycin/neomycin pathways .

- EC 1.1.99.38 : Radical SAM-dependent dehydrogenase (e.g., BtrN), which oxidizes DOIAM without flavin or pyridine cofactors, instead using a [4Fe-4S] cluster and S-adenosyl-L-methionine (SAM) . Differentiation requires activity assays (e.g., monitoring NAD(P)H formation or SAM cleavage) and spectroscopic characterization (e.g., EPR for radical intermediates) .

Advanced Research Questions

Q. How do radical SAM enzymes like BtrN mediate two-electron oxidation of DOIAM via radical intermediates?

BtrN employs a radical mechanism involving hydrogen atom transfer (HAT) from the substrate to a 5′-deoxyadenosyl radical generated by SAM cleavage. EPR spectroscopy has detected substrate-derived radicals during catalysis, confirming the involvement of a [4Fe-4S] cluster. Experimental validation includes anaerobic assays with -enriched clusters and isotopic labeling to track hydrogen transfer . Challenges include stabilizing transient radicals for spectroscopic analysis and reconciling kinetic data with proposed mechanisms .

Q. What experimental strategies resolve contradictions in proposed DOIAM biosynthetic pathways?

Conflicting pathways (e.g., oxidation-amination at C1 vs. C3 first) are addressed via:

- Isotopic labeling : Feeding - or -glucose to mutant strains and analyzing labeled products via NMR or field-desorption MS .

- Gene knockout studies : Disrupting neoA or kanK genes to identify accumulated intermediates .

- Enzyme reconstitution : Testing pathway enzymes in vitro to establish reaction order . For example, Streptomyces ribosidificus studies showed C6 hydroxymethyl group stereospecificity, supporting the shikimate-like dehydroquinate pathway for DOIAM precursors .

Q. What analytical challenges arise in detecting DOIAM-related intermediates, and how are they mitigated?

Challenges include low intermediate concentrations, instability of radical species, and structural similarity to other aminocyclitols. Solutions involve:

Q. How do structural variations in radical SAM enzymes (e.g., DesII vs. BtrN) influence substrate specificity?

Q. How are contradictions in enzyme classification (e.g., EC 1.1.1.329 vs. EC 1.1.99.38) addressed in literature?

Discrepancies arise from cofactor dependence (NAD(P)+ vs. SAM). Clarification requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.